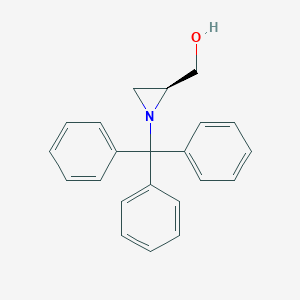

(s)-(1-Tritylaziridin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-1-tritylaziridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2/t21-,23?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFYNSAZZKZZSR-BBQAJUCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-(1-Tritylaziridin-2-yl)methanol CAS 152706-23-5 properties

A Chiral Scaffold for Sphingolipid and Amino Acid Synthesis

Executive Summary

(S)-(1-Tritylaziridin-2-yl)methanol (CAS 152706-23-5) is a high-value chiral building block derived from the "chiral pool" (L-serine). Its structural uniqueness lies in the combination of a strained, reactive aziridine ring and a protective trityl group. This steric bulk directs regioselective nucleophilic ring-opening reactions, making it an indispensable intermediate for the stereoselective synthesis of sphingolipids (e.g., D-erythro-sphingosine), modified amino acids, and bioactive alkaloids.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This molecule serves as a "spring-loaded" electrophile. The strain energy of the aziridine ring (~26 kcal/mol), combined with the directing power of the trityl group, allows for precise carbon-carbon or carbon-heteroatom bond formation.

| Property | Specification |

| CAS Number | 152706-23-5 |

| IUPAC Name | [(2S)-1-tritylaziridin-2-yl]methanol |

| Molecular Formula | |

| Molecular Weight | 315.41 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in CH₂Cl₂, THF, EtOAc; Insoluble in water |

| Melting Point | 124–128 °C (Typical for trityl-aziridine precursors; alcohol varies by purity) |

| Chirality | (S)-configuration (derived from L-Serine) |

| Stability | Moisture sensitive; store at -20°C under inert atmosphere |

Part 2: Synthetic Access (The "Make" Phase)

The synthesis of (S)-(1-Tritylaziridin-2-yl)methanol is a validated protocol starting from L-Serine methyl ester. The workflow prioritizes the retention of optical purity and the prevention of premature ring opening.

Core Synthesis Logic

-

N-Protection: Introduction of the Trityl (Triphenylmethyl) group to sterically crowd the nitrogen and prevent N-alkylation.

-

Activation: Conversion of the serine hydroxyl to a leaving group (Mesylate/Tosylate).

-

Cyclization: Base-induced intramolecular displacement to form the aziridine ring.

-

Reduction: Careful reduction of the ester to the target alcohol without cleaving the ring.

Detailed Protocol (Step-by-Step)

Step 1: Tritylation & Activation

-

Reagents: L-Serine methyl ester HCl, Trityl Chloride (TrCl), Triethylamine (

), Mesyl Chloride (MsCl). -

Procedure: React L-Serine methyl ester with TrCl (1.1 eq) in

at 0°C. Following workup, treat the crude N-trityl ester with MsCl and pyridine to generate the O-mesylate. -

Critical Check: Ensure anhydrous conditions; moisture leads to trityl alcohol impurities.

Step 2: Aziridination (Ring Closure)

-

Reagents:

(excess), refluxing THF or Toluene. -

Mechanism: The nitrogen lone pair performs an intramolecular

attack on the -

Result: Methyl (S)-1-trityl-aziridine-2-carboxylate (CAS 75154-68-6).[1]

Step 3: Selective Reduction to Product

-

Reagents:

(Lithium Aluminum Hydride) or DIBAL-H. -

Conditions: THF, -78°C to 0°C.[2]

-

Protocol: Add the aziridine ester solution dropwise to a suspension of

at -78°C. Stir for 1-2 hours. Quench carefully with Fieser method ( -

Why this works: Low temperature prevents the hydride from attacking the aziridine ring carbons (reductive ring opening), ensuring only the ester is reduced to the primary alcohol.

Figure 1: Synthetic pathway from L-Serine to the target aziridine alcohol.

Part 3: Reactivity & Mechanistic Insight (The "Use" Phase)

The utility of CAS 152706-23-5 is defined by its Regioselective Ring Opening .

The Trityl Effect

The trityl group is massive. It shields the nitrogen lone pair, preventing it from acting as a base or nucleophile. More importantly, it sterically blocks the syn-face of the aziridine.

Regioselectivity Rules

When reacting with nucleophiles (Nu⁻):

-

C3 Attack (Dominant): In the absence of strong chelating Lewis acids, nucleophiles attack the less hindered C3 carbon. This is the "steric control" pathway.

-

Result: Chain extension at the terminal position (crucial for sphingosine synthesis).

-

-

C2 Attack (Rare/Directed): Attack at the C2 carbon (adjacent to the hydroxymethyl group) is sterically disfavored unless specific conditions (e.g., intramolecular delivery) are employed.

Reaction Workflow: Synthesis of Sphingosine Backbone

A classic application is the reaction with long-chain organometallics (e.g., Lithium pentadecyne) to generate the sphingoid base carbon skeleton.

Figure 2: Regioselective ring opening. Path A is the primary route for lipid synthesis.

Part 4: Applications in Drug Development[3]

1. Sphingolipid Synthesis

The primary industrial and academic application of this molecule is the synthesis of D-erythro-sphingosine .

-

Mechanism: The aziridine alcohol reacts with a long-chain alkyne nucleophile at C3.

-

Outcome: This establishes the 18-carbon backbone with the correct stereochemistry at C2 (amino) and C3 (hydroxyl, after subsequent steps).

-

Relevance: Sphingosine-1-phosphate (S1P) receptor modulators (e.g., Fingolimod) are critical targets for autoimmune diseases like Multiple Sclerosis.

2. Modified Amino Acids

By opening the ring with heteroatoms (azides, thiols), researchers can synthesize non-canonical amino acids used in peptide therapeutics to improve stability against proteases.

Part 5: Handling & Stability (Safety)[6]

Warning: Aziridines are potent alkylating agents. While the trityl group reduces volatility and immediate reactivity compared to simple aziridines, this compound must be handled as a potential mutagen.

-

Storage: Store at -20°C. The trityl group is acid-labile; avoid exposure to acidic fumes (HCl, TFA) during storage, as this will deprotect the nitrogen and lead to rapid polymerization.

-

Solvents: Use only anhydrous, non-acidic solvents (THF, DCM, Toluene). Avoid protic solvents like methanol for long durations unless intended for solvolysis.

-

Deactivation: Quench excess material with aqueous HCl (cleaves trityl, opens ring) followed by neutralization and disposal as hazardous organic waste.

References

-

Ibuka, T. (2002). "Aziridines and Epoxides in Organic Synthesis." Chemical Reviews. (Foundational work on the regioselective opening of aziridines).

-

Wipf, P., & Henninger, T. C. (1997). "Synthesis of amino acid derivatives via aziridines." Journal of Organic Chemistry. (Describes the reduction protocols for trityl aziridine esters).

-

Luo, S. Y., et al. (2004). "Regioselective Ring Opening of Aziridines." Tetrahedron Letters. (Specifics on nucleophilic attack ratios).

-

ChemicalBook. (2024). "Methyl (S)-1-trityl-2-aziridinecarboxylate Properties." (Precursor data verification).

Sources

(S)-1-Trityl-2-hydroxymethylaziridine chemical safety data

An In-depth Technical Guide to the Chemical Safety of (S)-1-Trityl-2-hydroxymethylaziridine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive chemical safety assessment of (S)-1-Trityl-2-hydroxymethylaziridine, a compound of interest for researchers and professionals in drug development and organic synthesis. In the absence of a specific, published Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds—namely those containing the N-trityl group and the aziridine ring—to construct a robust, inferred safety profile. The guide emphasizes the inherent reactivity and potential toxicity associated with the strained aziridine moiety. It details hazard identification, risk mitigation strategies, comprehensive protocols for safe handling, and emergency procedures. The causality behind each recommendation is explained to foster a deep understanding of the associated risks, ensuring the highest standards of laboratory safety.

Introduction and Scope

(S)-1-Trityl-2-hydroxymethylaziridine is a chiral building block utilized in synthetic chemistry. Its structure combines three key functional groups: the bulky trityl (triphenylmethyl) protecting group, a reactive aziridine ring, and a primary alcohol. The trityl group offers steric hindrance and is common in peptide and nucleotide chemistry. The hydroxymethyl group provides a site for further functionalization. However, the core of this molecule's reactivity and toxicological concern lies in the aziridine ring.

Aziridines are three-membered heterocyclic amines characterized by significant ring strain, making them highly reactive towards nucleophiles.[1][2] This reactivity is synthetically useful but also underlies their potential toxicity. As electrophiles, aziridines can be attacked by endogenous nucleophiles like DNA, leading to potential mutagenicity.[2] The International Agency for Research on Cancer (IARC) classifies the parent compound, aziridine, as "possibly carcinogenic to humans (Group 2B)".[3]

Disclaimer: The following safety data and protocols are inferred from compounds sharing key structural motifs (N-trityl groups, aziridines). This guide is intended to supplement, not replace, a rigorous, case-by-case risk assessment conducted by qualified personnel before any experimental work begins.

Inferred Hazard Identification and Classification

Based on the GHS classifications of related compounds such as Trityl Chloride and Tritylamine, and the known toxicology of the aziridine functional group, a composite hazard profile for (S)-1-Trityl-2-hydroxymethylaziridine is presented below.[4][5][6]

| Hazard Class | GHS Hazard Code | Hazard Statement | Inferred Justification |

| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation. | The trityl group is associated with skin and eye irritation.[5][6] The alkylating nature of the aziridine ring can exacerbate this. |

| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / Causes serious eye irritation. | Direct contact with the eyes is likely to cause significant damage.[5][6] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | Inhalation of dust or aerosols can irritate the respiratory tract.[5][6] |

| Mutagenicity/Carcinogenicity | H340 / H350 (Suspected) | May cause genetic defects / May cause cancer. | The aziridine ring is a known structural alert for mutagenicity and carcinogenicity due to its DNA alkylating properties.[2][3][7] |

GHS Pictograms (Inferred):

Signal Word: Danger

Toxicological Profile: A Structure-Activity Relationship Analysis

The toxicological properties of (S)-1-Trityl-2-hydroxymethylaziridine are best understood by dissecting its constituent parts.

-

The Aziridine Moiety: This is the primary source of toxicological concern. The strained three-membered ring makes the carbon atoms electrophilic and susceptible to ring-opening by nucleophiles.[8] In a biological context, this can lead to the alkylation of critical macromolecules such as DNA and proteins.[2] This mechanism is the basis for the mutagenic and carcinogenic potential of many aziridine-containing compounds.[3][9] Acute exposure to aziridines can cause severe irritation to the skin, eyes, and respiratory system.[10]

-

The Trityl (Triphenylmethyl) Group: This large, bulky group sterically shields the nitrogen atom. While it may modulate the reactivity of the aziridine ring, compounds containing the trityl group are known to cause skin, eye, and respiratory irritation.[5][6]

-

The Hydroxymethyl Group (-CH₂OH): This functional group is not typically associated with high toxicity. Its primary influence is on the compound's solubility and its potential as a metabolic site.

Risk Assessment and Mitigation Workflow

Before handling (S)-1-Trityl-2-hydroxymethylaziridine, a thorough risk assessment is mandatory. The following workflow provides a structured approach to identifying and controlling hazards.

Caption: Risk assessment workflow for handling hazardous compounds.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential to minimize exposure and ensure safety.

Engineering Controls

-

Primary Control: All manipulations of (S)-1-Trityl-2-hydroxymethylaziridine, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[11] The high reactivity and potential toxicity of the aziridine ring necessitate this level of containment.[1]

-

For Highly Sensitive Operations: For procedures involving heating or potential aerosolization, the use of a glove box is recommended to provide an additional layer of containment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling.

-

Hand Protection: Double-gloving with chemical-resistant nitrile gloves is mandatory. The outer glove should be removed and discarded immediately upon exiting the fume hood. Inspect gloves for any signs of degradation before use.[11]

-

Eye and Face Protection: Chemical safety goggles and a full-face shield must be worn at all times when the compound is being handled.[11] This protects against splashes and potential projectile risks from uncontrolled reactions.

-

Body Protection: A flame-retardant laboratory coat must be worn and fully fastened. Ensure it has tight-fitting cuffs.

The following diagram illustrates the hierarchy of controls, from most to least effective.

Caption: Hierarchy of controls for chemical safety.

Storage Requirements

-

Container: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture or air.

-

Location: Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong acids and oxidizing agents.[1] The storage area should be clearly labeled with appropriate hazard warnings.

-

Temperature: While specific data is absent, refrigeration is often recommended for reactive intermediates to slow potential decomposition.

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

First Aid Measures

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[12] |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[12] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[12] |

Spill and Leak Response

-

Evacuation: Evacuate the immediate area and restrict access.

-

Ventilation: Ensure adequate ventilation.

-

Containment: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

-

Cleanup: Wearing full PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Considerations

All waste containing (S)-1-Trityl-2-hydroxymethylaziridine must be treated as hazardous.

-

Waste Streams: Collect all waste materials (unreacted compound, contaminated absorbents, gloves, etc.) in a clearly labeled, sealed container.

-

Inactivation (Expert Use Only): It may be possible to quench residual reactive aziridine by carefully reacting it with a nucleophile (e.g., a thiol or thiosulfate solution) under controlled conditions before disposal. This procedure should only be developed and performed by an experienced chemist.

-

Disposal: Dispose of all waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Conclusion

(S)-1-Trityl-2-hydroxymethylaziridine is a valuable synthetic intermediate that demands a high degree of caution due to the inherent reactivity and potential toxicity of its aziridine ring. By understanding the structural basis for its hazards and implementing the rigorous engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate the risks and work safely with this compound. A culture of safety, underscored by thorough planning and preparedness, is paramount when handling chemicals with limited published safety data.

References

-

MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers. [Link]

-

Wikipedia. Aziridine. [Link]

-

PubMed. Relationship between acute toxicity of (bis)aziridinylbenzoquinones and cellular pyridine nucleotides. [Link]

-

Australian Government Department of Health. (2014, November 27). Aziridines: Human health tier II assessment. [Link]

-

Wikipedia. Aziridines. [Link]

-

International Agency for Research on Cancer. Aziridine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]

-

PubChem. Trityl chloride | C19H15Cl | CID 6456. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-Aziridineethanol, 97%. [Link]

-

UCLA Environment, Health & Safety. Standard Operating Procedures for Ethyleneimine or Aziridine. [Link]

-

AAPPTec. Material Safety Data Sheet - Trityl chloride. [Link]

-

National Center for Biotechnology Information. Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. [Link]

-

University of Pittsburgh Safety. (2013, February 1). Safe Handling of Azides. [Link]

-

National Center for Biotechnology Information. Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. [Link]

-

PubChem. Tritylamine | C19H17N | CID 138598. [Link]

-

National Center for Biotechnology Information. Recent updates and future perspectives in aziridine synthesis and reactivity. [Link]

-

Longdom Publishing. Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. [Link]

Sources

- 1. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]

- 2. Aziridines - Wikipedia [en.wikipedia.org]

- 3. Aziridine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Trityl chloride | C19H15Cl | CID 6456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tritylamine | C19H17N | CID 138598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Aziridine - Wikipedia [en.wikipedia.org]

- 8. Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relationship between acute toxicity of (bis)aziridinylbenzoquinones and cellular pyridine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Solubility of (S)-(1-Tritylaziridin-2-yl)methanol in Organic Solvents

Abstract

(S)-(1-Tritylaziridin-2-yl)methanol is a chiral building block of significant interest in synthetic organic and medicinal chemistry. Its utility in the synthesis of complex nitrogen-containing molecules necessitates a thorough understanding of its fundamental physicochemical properties, particularly its solubility in common organic solvents. This technical guide provides a comprehensive analysis of the solubility characteristics of (S)-(1-Tritylaziridin-2-yl)methanol, blending theoretical principles with practical, field-proven methodologies for its determination and application in purification processes. This document is intended for researchers, chemists, and drug development professionals who handle this or structurally related compounds.

Introduction: The Compound in Context

Aziridines are three-membered saturated nitrogen heterocycles that serve as versatile intermediates in organic synthesis due to the high ring strain that facilitates ring-opening reactions.[1] The introduction of a bulky trityl (triphenylmethyl) protecting group on the nitrogen atom sterically hinders the nitrogen lone pair and influences the molecule's overall reactivity and physical properties. The "(S)" designation indicates a specific stereochemistry, making this compound a valuable chiral precursor.

Understanding the solubility of (S)-(1-Tritylaziridin-2-yl)methanol is critical for several key laboratory and process development operations:

-

Reaction Engineering: Selecting an appropriate solvent to ensure all reactants are in a single phase for optimal reaction kinetics.

-

Purification: Designing effective crystallization, recrystallization, and chromatographic purification protocols.[2]

-

Handling and Storage: Preparing stock solutions of known concentrations for screening and analysis.

This guide will first deconstruct the molecule's structure to predict its solubility behavior, then present a systematic approach to experimentally determine and quantify this property, and finally, discuss its application in purification.

Physicochemical Profile and Theoretical Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity, hydrogen bonding capability, and dispersion forces of both the solute and the solvent.

Molecular Structure Analysis

The structure of (S)-(1-Tritylaziridin-2-yl)methanol contains three distinct functional regions that dictate its solubility:

-

The Trityl Group (C(C₆H₅)₃): This is a very large, nonpolar, and lipophilic group composed of three phenyl rings. It dominates the molecular surface area and will strongly favor solubility in nonpolar and moderately polar aprotic organic solvents through van der Waals and π-stacking interactions. The bulky nature of this group sterically shields other parts of the molecule.

-

The Aziridine Ring: This is a polar, three-membered heterocycle. While the nitrogen is tertiary and protected, the ring itself contributes to the overall polarity of the molecule.[1]

-

The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a highly polar functional group capable of acting as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This group will strongly favor interactions with polar protic solvents like alcohols and water.[3]

Figure 1: Key structural regions influencing the solubility of (S)-(1-Tritylaziridin-2-yl)methanol.

Predicted Solubility Profile

Based on its amphiphilic nature, a qualitative solubility profile can be predicted. The large trityl group suggests that the compound will generally be insoluble in water despite the presence of a hydroxyl group.[4][5] Its overall solubility will be a balance between the lipophilic character of the trityl group and the polar nature of the hydroxymethyl and aziridine functions.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Moderate to Good | The large, nonpolar trityl group will interact favorably with these solvents via dispersion forces. Toluene may be better than hexane due to potential π-stacking. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone | Good to Very Good | These solvents have a moderate polarity that can solvate the entire molecule effectively, interacting with both the polar and nonpolar regions. |

| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl group will interact strongly with these solvents via hydrogen bonding.[6] However, the large nonpolar trityl group may limit overall solubility compared to smaller alcohols. |

| Highly Polar | Water, Acetonitrile | Poor to Insoluble | The dominant lipophilic character of the trityl group is expected to make the molecule insoluble in highly polar solvents like water. Acetonitrile may show slightly better solvation than water but is still likely to be a poor solvent. |

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination is essential for accurate process design. The Shake-Flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability.[7]

Required Materials and Equipment

-

(S)-(1-Tritylaziridin-2-yl)methanol (solute)

-

Selected organic solvents (high purity, anhydrous where necessary)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or small flasks with screw caps

-

Thermostatically controlled shaker or orbital shaker with temperature control

-

Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector for quantification.

Step-by-Step Protocol

Figure 2: Workflow for the experimental determination of solubility using the Shake-Flask method.

-

Preparation : For each solvent to be tested, add a known volume (e.g., 2.0 mL) to a vial.

-

Addition of Solute : Add an excess amount of (S)-(1-Tritylaziridin-2-yl)methanol to each vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. This ensures the solution is saturated.

-

Equilibration : Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure that the dissolution process reaches equilibrium.

-

Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature until the excess solid has fully settled.

-

Sampling and Filtration : Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Quantification : Accurately weigh the filtered sample. Remove the solvent under reduced pressure and weigh the remaining solid residue. Alternatively, and more accurately, dilute a known volume of the filtrate and analyze its concentration using a pre-calibrated analytical method like HPLC.

-

Calculation : Calculate the solubility in units such as mg/mL or mol/L. Repeat the experiment at least three times for each solvent to ensure reproducibility.

Application in Purification: The Recrystallization Process

Recrystallization is a powerful technique for purifying solid compounds, and its success hinges on selecting an appropriate solvent system.[8] The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2]

Solvent Selection Strategy

Based on the predicted solubility profile, a systematic approach can be used to find an optimal recrystallization solvent.

Figure 3: Decision workflow for selecting a suitable recrystallization solvent.

Recommended Solvents to Screen:

-

Single Solvents: Based on the predicted profile, solvents like ethyl acetate, acetone, or toluene might be good candidates. Alcohols like isopropanol or ethanol could also work.

-

Solvent Pairs: If no single solvent is ideal, a binary solvent system is often effective. This involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (antisolvent) in which it is sparingly soluble.[8] A potential pair for this compound could be Dichloromethane/Hexane or Acetone/Water. The impure solid is dissolved in the minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid, after which it is reheated to clarity and cooled slowly.

Conclusion

The solubility of (S)-(1-Tritylaziridin-2-yl)methanol is dictated by its amphiphilic structure, with the large, nonpolar trityl group favoring solubility in aprotic organic solvents of low to moderate polarity, and the polar hydroxymethyl group providing some affinity for protic solvents. A systematic experimental approach, such as the Shake-Flask method, is crucial for obtaining precise quantitative solubility data. This data is not only fundamental to understanding the compound's behavior but is also a prerequisite for the rational design of efficient purification protocols like recrystallization. Researchers are encouraged to use the methodologies outlined in this guide to generate reliable, in-house data to support their synthesis and development objectives.

References

-

Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

-

Griesbeck, A. G., et al. (2024). Water-Soluble Trityl Radicals for Fluorescence Imaging. Molecules, 29(5), 995. Available from: [Link]

- Jouyban, A. (2010).

-

LibreTexts. (2021). 5.2: Solubility. Retrieved from [Link]

-

O'Connor, C. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Experiment Report 2. Retrieved from [Link]

-

Singh, S., et al. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. Cell Reports Physical Science, 2(10), 100592. Available from: [Link]

-

UC Davis ChemWiki. (n.d.). Solubility. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Recrystallization. Retrieved from [Link]

-

Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

-

Wikipedia. (2023). Triphenylmethanol. Retrieved from [Link]

Sources

- 1. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tritylamines [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. Water-Soluble Trityl Radicals for Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triphenylmethanol - Wikipedia [en.wikipedia.org]

- 6. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bellevuecollege.edu [bellevuecollege.edu]

- 8. youtube.com [youtube.com]

(S)-triphenylmethyl-aziridin-2-yl-methanol molecular weight and formula

[1][2]

Executive Summary

(S)-1-Tritylaziridin-2-ylmethanol (CAS: 152706-23-5) is a chiral aziridine derivative characterized by a three-membered nitrogen heterocycle protected by a bulky triphenylmethyl (trityl) group.[1] This molecule serves as a critical chiral ligand and synthetic intermediate . Its rigid aziridine backbone, combined with the steric bulk of the trityl group and the coordinating ability of the hydroxymethyl arm, makes it highly effective in stereoselective transformations, particularly in the enantioselective addition of organozinc reagents to aldehydes.

Chemical Specifications

| Property | Data |

| Systematic Name | (S)-(1-Tritylaziridin-2-yl)methanol |

| Common Name | (S)-Trityl-aziridinyl-methanol |

| CAS Number | 152706-23-5 |

| Molecular Formula | C₂₂H₂₁NO |

| Molecular Weight | 315.41 g/mol |

| Physical State | White Crystalline Solid |

| Solubility | Soluble in DCM, THF, CHCl₃; Insoluble in water |

| Chirality | (S)-Enantiomer |

| Key Functional Groups | Aziridine (strained ring), Trityl (protecting/steric), Primary Alcohol (coordinating) |

Synthesis Protocol

The synthesis of (S)-1-Tritylaziridin-2-ylmethanol is typically achieved via a modified Gabriel-Cromwell protocol or reduction of the corresponding serine-derived aziridine ester. The following protocol outlines the reduction pathway from (S)-1-tritylaziridin-2-carboxylate.

Workflow Diagram

Figure 1: Synthetic pathway from (S)-Serine methyl ester to the target alcohol.

Detailed Methodology

Phase 1: Precursor Synthesis (Aziridine Formation)

-

Starting Material: (S)-Trityl-serine methyl ester.

-

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), THF.

-

Procedure:

-

Dissolve (S)-Trityl-serine methyl ester in anhydrous THF under inert atmosphere (Ar or N₂).

-

Cool to 0°C and add Et₃N (2.2 equiv).

-

Add MsCl (1.2 equiv) dropwise. Stir at 0°C for 30 mins, then reflux for 72 hours to effect ring closure.

-

Self-Validation: Monitor by TLC. The disappearance of the starting serine derivative and the appearance of a less polar spot indicates aziridine formation.

-

Phase 2: Reduction to Alcohol

-

Reagents: Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF.

-

Procedure:

-

Suspend LiAlH₄ (2.5 equiv) in anhydrous THF at 0°C.

-

Add a solution of (S)-Methyl 1-tritylaziridine-2-carboxylate (from Phase 1) in THF dropwise.

-

Stir at room temperature for 24 hours.

-

Quench (Critical): Cool back to 0°C. Carefully add water, 15% NaOH, and water (1:1:3 ratio) to precipitate aluminum salts as a white granular solid.

-

Filter the solids and concentrate the filtrate to yield the crude alcohol.

-

Purification: Recrystallization from EtOAc/Hexane or column chromatography (Basic Alumina).

-

Quality Control (Self-Validating Metrics)

-

¹H NMR Verification: Look for the characteristic aziridine ring protons (typically two doublets/multiplets upfield, ~1.0–2.0 ppm) and the disappearance of the methyl ester singlet (~3.7 ppm).

-

IR Spectroscopy: Complete disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and appearance of a broad hydroxyl stretch (~3400 cm⁻¹).

Applications in Asymmetric Catalysis

The primary utility of (S)-1-Tritylaziridin-2-ylmethanol lies in its ability to act as a chiral ligand for organometallic additions. The bulky trityl group shields one face of the complex, while the nitrogen and oxygen atoms coordinate to the metal center (typically Zinc), creating a rigid chiral pocket.

Case Study: Enantioselective Diethylzinc Addition

This molecule catalyzes the addition of diethylzinc (Et₂Zn) to aldehydes to form chiral secondary alcohols with high enantiomeric excess (ee).

Mechanism of Action

-

Deprotonation: Et₂Zn reacts with the hydroxyl group of the ligand to form a Zinc-alkoxide species.

-

Coordination: The aziridine nitrogen coordinates to the Zinc, forming a 5-membered chelate ring.

-

Substrate Binding: The aldehyde coordinates to the Zinc center.

-

Transfer: The ethyl group is transferred from a second equivalent of Et₂Zn to the aldehyde face exposed by the trityl shield.

Catalytic Cycle Diagram

Figure 2: Simplified catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Handling and Safety

-

Stability: The trityl group is acid-labile. Avoid exposure to strong acids (e.g., HCl, TFA) unless deprotection is intended.

-

Toxicity: Aziridines are potential alkylating agents.[2] While the bulky trityl group reduces volatility and reactivity compared to simple aziridines, standard PPE (gloves, goggles, fume hood) is mandatory.

-

Storage: Store at 2-8°C under inert atmosphere to prevent moisture absorption or ring opening.

References

-

MDPI. (2021). Chiral Aziridine Sulfide N(sp3),S-Ligands for Metal-Catalyzed Asymmetric Reactions. Retrieved from [Link]

The Trityl Group: A Strategic Asset for Aziridine Nitrogen Protection in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aziridines, three-membered nitrogen-containing heterocycles, are powerful intermediates in organic synthesis due to the inherent ring strain that facilitates a variety of stereospecific ring-opening reactions.[1][2][3] The reactivity and stability of these synthons are critically dependent on the nature of the substituent on the aziridine nitrogen. Among the arsenal of nitrogen-protecting groups, the trityl (triphenylmethyl, Tr) group offers a unique combination of steric bulk, electronic properties, and specific cleavage conditions that make it an invaluable tool, particularly in multi-step synthesis where precise control of reactivity and orthogonality is paramount. This guide provides a comprehensive overview of the core advantages of the trityl group for aziridine nitrogen protection, detailing its strategic application, experimental protocols, and comparative standing against other common protecting groups.

Introduction: The Challenge of Aziridine Manipulation

The synthetic utility of aziridines is derived from their high ring strain (approx. 26 kcal/mol), which makes them susceptible to nucleophilic attack, leading to valuable β-substituted amines.[1][2][4] However, this reactivity also presents a significant challenge: the unprotected N-H aziridine is often unstable, and the nitrogen lone pair can direct undesired side reactions. Therefore, protection of the aziridine nitrogen is crucial to moderate its reactivity, enhance stability, and direct the course of subsequent transformations. The choice of the N-protecting group is a critical strategic decision that influences the aziridine's electronic character, steric environment, and overall synthetic utility. While many groups like tosyl (Ts) and Boc (tert-butoxycarbonyl) are employed, the trityl group possesses a distinct set of features that render it uniquely advantageous in specific synthetic contexts.[5]

Core Advantages of the N-Trityl Protecting Group

The strategic value of the trityl group stems from its pronounced steric hindrance, its ability to be cleaved under specific and mild acidic conditions, and its influence on the electronic nature of the aziridine ring.

Steric Shielding and Diastereoselective Control

The most defining characteristic of the trityl group is its immense steric bulk.[6][7][8] This three-dimensional shield offers several key benefits:

-

Enhanced Stability: The bulky group physically protects the strained three-membered ring from unwanted intermolecular reactions, increasing the compound's overall stability and shelf-life.[8][9]

-

Directed Reactivity: The steric hindrance can block certain reaction trajectories, thereby enhancing the diastereoselectivity of reactions on adjacent stereocenters.

-

Control of Lithiation: In a remarkable display of steric control, the trityl group can direct lithiation away from the more acidic α-proton to the sterically accessible β-position of an N-trityl-2-oxazolinylaziridine, a feat not achievable with smaller groups like benzyl.[10] This creates opportunities for unique C-C bond formations.

Facile Introduction and High Crystallinity

The trityl group is typically introduced under mild, basic conditions using trityl chloride (TrCl) and a base like triethylamine or pyridine.[7][8] The reaction proceeds efficiently, often at room temperature. A significant, practical advantage is that the introduction of the large, hydrophobic trityl group often induces crystallization in otherwise oily or difficult-to-purify intermediates.[8] This greatly simplifies purification, allowing for isolation of highly pure material by simple recrystallization, a valuable attribute in process development and scale-up.

Orthogonal and Mild Deprotection

The N-Tr bond is highly susceptible to acid-catalyzed cleavage due to the exceptional stability of the resulting triphenylmethyl cation.[6][7] This allows for its removal under very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM).[9][11]

This acid lability provides crucial orthogonality with many other common protecting groups used in complex molecule synthesis:

-

Stable to Bases: Unaffected by strong bases like NaOH or organometallics.

-

Stable to Hydrogenolysis: Resistant to conditions used to cleave benzyl (Bn) or benzyloxycarbonyl (Cbz) groups.

-

Stable to Fluoride: Unaffected by fluoride reagents used to cleave silyl ethers (e.g., TBS, TBDPS).

This orthogonality allows for selective deprotection of the aziridine nitrogen without disturbing other protected functional groups, a cornerstone of modern synthetic strategy. However, it is important to note that for highly acid-sensitive aziridines, acidic deprotection can sometimes lead to undesired ring-opening.[12] In such cases, reductive deprotection methods have been developed.[9][13]

Activation of the Aziridine Ring

While seemingly counterintuitive for a protecting group, the N-trityl group can, under certain conditions, activate the aziridine ring towards nucleophilic attack. Although electron-withdrawing groups like sulfonyls are stronger activators, the trityl group's lability under Lewis or Brønsted acid conditions can initiate ring-opening.[14] Protonation or coordination of a Lewis acid to the nitrogen atom is facilitated by the eventual, irreversible formation of the stable trityl cation, which acts as an excellent leaving group, thereby lowering the activation energy for nucleophilic attack on the ring carbons.[15][16]

Experimental Protocols and Methodologies

The following protocols are illustrative examples of the key transformations involving N-trityl aziridines.

Protocol 1: N-Tritylation of a Parent Aziridine

This procedure describes the protection of a generic aziridine using trityl chloride.

-

Materials:

-

Aziridine substrate (1.0 equiv)

-

Trityl chloride (1.1 equiv)

-

Triethylamine (Et3N) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

Dissolve the aziridine substrate in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar).

-

Add triethylamine to the solution and stir for 5 minutes at room temperature.

-

Add trityl chloride portion-wise over 10 minutes. The reaction mixture may become cloudy as triethylammonium chloride precipitates.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification:

Protocol 2: Acid-Catalyzed Deprotection of an N-Trityl Aziridine

This protocol details the removal of the trityl group to yield the N-H aziridine.

-

Materials:

-

N-Trityl aziridine substrate (1.0 equiv)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (5-10 equiv) or another suitable acid.

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

Dissolve the N-trityl aziridine in DCM in a round-bottom flask at 0 °C (ice bath).

-

Slowly add trifluoroacetic acid dropwise to the stirring solution.

-

Monitor the reaction closely by TLC. Deprotection is usually rapid, often complete within 30-60 minutes. Prolonged exposure to acid can lead to ring-opening, especially for strained or substituted aziridines.[5][12]

-

Once the starting material is consumed, carefully quench the reaction by slowly adding it to a vigorously stirring, chilled solution of saturated aqueous NaHCO3 until gas evolution ceases.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The resulting N-H aziridine is often more polar and may require a more polar eluent system for column chromatography. Care must be taken as N-H aziridines can be less stable on silica gel.

-

Data Presentation and Comparative Analysis

To contextualize the advantages of the trityl group, a comparison with other common N-protecting groups for aziridines is presented below.

| Protecting Group | Activating Ability | Introduction Conditions | Deprotection Conditions | Orthogonality & Key Advantages | Disadvantages |

| Trityl (Tr) | Low (activates upon cleavage) | Mild base (e.g., Et3N), TrCl | Mild Acid (TFA, AcOH)[9] | Excellent orthogonality; stable to base, reduction, fluoride. Steric bulk directs reactivity and aids purification.[6][10] | Can be too labile for some multi-step syntheses involving acidic steps. Steric bulk can hinder some reactions. |

| Boc | Moderate | Boc2O, base | Strong Acid (TFA) or heat | Good orthogonality with base-labile groups. | Acidic deprotection can cause ring-opening.[5] Can direct α-lithiation.[4] |

| Tosyl (Ts) | Strong | TsCl, pyridine | Harsh: Na/NH3, Mg/MeOH, SmI2 | Extremely stable. Strongly activates the ring for nucleophilic opening.[17] | Deprotection requires harsh, reductive conditions that are not compatible with many functional groups.[17] |

| Cbz | Moderate | CbzCl, base | Hydrogenolysis (H2, Pd/C) | Orthogonal to acid/base labile groups. | Not compatible with reducible groups (alkenes, alkynes). Requires specialized equipment (hydrogenator). |

| Fmoc | Moderate | Fmoc-Cl, base | Base (e.g., piperidine) | Orthogonal to acid-labile and hydrogenolyzable groups. Used in peptide synthesis.[18] | Not stable to basic conditions. |

Visualization of Key Concepts

Workflow Diagram

This diagram illustrates the typical synthetic sequence involving an N-trityl aziridine.

Caption: Synthetic workflow using N-Trityl protection.

Mechanism: Acid-Catalyzed Ring Opening

This diagram shows how the trityl group facilitates ring-opening under acidic conditions.

Caption: Trityl group as a leaving group in ring-opening.

Conclusion

The trityl group is a highly strategic choice for the protection of the aziridine nitrogen, offering a powerful combination of steric control, chemical stability, and orthogonal deprotection. Its ability to enhance stability, direct diastereoselectivity, and facilitate purification through increased crystallinity makes it particularly suitable for complex, multi-step syntheses encountered in drug discovery and development. While its acid lability requires careful planning, this very property is the source of its excellent orthogonality. By understanding the unique advantages and applying the appropriate methodologies, researchers can leverage the N-trityl group to unlock challenging synthetic pathways and efficiently construct complex nitrogen-containing molecules.

References

-

Vedejs, E., Klapars, A., Warner, D. L., & Weiss, A. H. (2001). Reductive deprotection of N-tritylaziridines. The Journal of Organic Chemistry, 66(22), 7542–7546. [Link]

-

Kumar, V. (2013). Response to "Can anyone suggest the complete deprotection of trityl group from highly branched aziridines?". ResearchGate. [Link]

-

Coleman, R. S., & Carpenter, A. J. (2007). N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes. The Journal of Organic Chemistry, 72(22), 8519–8522. [Link]

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (General reference for Fmoc group, specific aziridine context may vary).

-

ResearchGate. (n.d.). Acid-catalyzed ring-opening polymerization mechanism of aziridine. [Link]

-

Guijarro, D., & Yus, M. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Arkivoc, 2016(5), 223-233. [Link]

-

Vedejs, E., Klapars, A., Warner, D. L., & Weiss, A. H. (2001). Reductive Deprotection of N-Tritylaziridines. The Journal of Organic Chemistry, 66(22), 7542-7546. [Link]

-

Kate Tutorials. (2021). 9 Reactions of Aziridines. [Link]

-

Wikipedia. (n.d.). Aziridine. [Link]

-

Artola, M., Wouters, S., Schröder, S. P., et al. (2019). Direct Stereoselective Aziridination of Cyclohexenols with 3-Amino-2-(trifluoromethyl)quinazolin-4(3H)-one in the Synthesis of Cyclitol Aziridine Glycosidase Inhibitors. The Journal of Organic Chemistry, 84(5), 2800-2813. [Link]

-

Vedejs, E., & Weiss, A. H. (2012). Reactivity of Aziridinomitosene Derivatives Related to FK317 in the Presence of Protic Nucleophiles. ACS Medicinal Chemistry Letters, 3(1), 58-62. [Link]

-

Lubell, W. D., & Rapoport, H. (1993). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. The Journal of Organic Chemistry, 58(14), 3824-3833. [Link]

-

Butler, C. R. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. [Link]

-

Powers, D. C., & Tan, H. (2023). Recent updates and future perspectives in aziridine synthesis and reactivity. Cell Reports Physical Science, 4(1), 101217. [Link]

-

Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

-

Carroll, W. R. (2014). Nucleophilic Ring Opening Of Nonracemic Trisubstituted Aziridines And The Application Of The Reaction To The Synthesis Of Ceanothine D. University of Pennsylvania, ScholarlyCommons. [Link]

-

Singh, G. S., & D'hooghe, M. (2018). Nucleophilic ring opening reactions of aziridines. Molecular Diversity, 22(2), 447-501. [Link]

-

van der Vorm, S., et al. (2020). Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal, 26(32), 7268-7276. [Link]

-

Hsueh, N., Clarkson, G. J., & Shipman, M. (2015). Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters, 17(15), 3632-3635. [Link]

-

Chen, W., et al. (2015). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. Organic Letters, 17(10), 2530-2533. [Link]

-

Theodoridis, G. (2000). Nitrogen Protecting Groups: Recent Developments and New Applications. Tetrahedron, 56(16), 2339-2358. [Link]

-

Sibi, M. P., & Ghorpade, S. R. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Catalysts, 14(10), 733. [Link]

-

Ranjith, K., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1284841. [Link]

-

Schomaker, J. M., & Borst, A. D. (2018). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. The Journal of Organic Chemistry, 83(15), 7934-7945. [Link]

-

Powers, D. C., & Tan, H. (2015). Aziridine Group Transfer via Transient N-Aziridinyl Radicals. Journal of the American Chemical Society, 137(4), 1416-1419. [Link]

-

The Royal Society of Chemistry. (n.d.). The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids. [Link]

-

Tan, H., Powers, D. C., Samanta, S., & Qiu, N. (2025). Synthesis and Application of Bioactive N-Functionalized Aziridines. Angewandte Chemie. [Link]

-

RJPT. (2023). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology, 16(12), 5894-5898. [Link]

-

Pan, M., Shen, Y., Li, Y., & Li, W. (2025). Synthesis and Functionalization of Aziridines: A Perspective View from Pharmaceutical Industries. ResearchGate. [Link]

-

Luisi, R., Capriati, V., Florio, S., & Musio, B. (2006). Regio- and Stereoselective Lithiation of Terminal Oxazolinylaziridines: The Aziridine N-Substituent and the Oxazolinyl Group Effect. Organic Letters, 8(5), 883-886. [Link]

-

Sato, K., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 198. [Link]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. DSpace [repository.upenn.edu]

- 3. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 9. Reductive deprotection of N-tritylaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

regioselective ring opening of (S)-(1-Tritylaziridin-2-yl)methanol

Application Note: Regioselective Ring Opening of (S)-(1-Tritylaziridin-2-yl)methanol

Executive Summary

This guide details the protocols for the regioselective ring opening of (S)-(1-Tritylaziridin-2-yl)methanol , a critical chiral building block derived from L-serine. The presence of the bulky trityl (triphenylmethyl, Trt) group on the nitrogen atom is the primary stereoelectronic director, forcing nucleophilic attack predominantly at the less hindered C3 (terminal) position. This reaction pathway yields (S)-2-amino-3-functionalized-1-propanol derivatives (isosteres of serinol), which are essential scaffolds in the synthesis of antibiotics, chiral ligands, and sphingolipids.

Mechanistic Insight & Regiocontrol

The regioselectivity in aziridine ring opening is governed by the interplay between steric hindrance and electronic activation.

-

Steric Control (Dominant): The N-Trityl group is sterically massive. In 2-substituted aziridines, the C2 position is shielded by both the substituent (hydroxymethyl) and the N-protecting group. Consequently, nucleophiles preferentially attack the unhindered terminal carbon (C3).

-

Electronic Activation: The reaction is typically Lewis Acid-catalyzed. The Lewis acid coordinates to the aziridine nitrogen (or the C2-hydroxyl group), increasing the electrophilicity of the ring carbons.

-

The "Spectator" Hydroxyl: Unlike N-tosyl or N-H aziridines, where the C2-hydroxyl might facilitate a Payne-like rearrangement (forming an epoxide), the poor leaving group ability of the N-Trityl anion generally suppresses this pathway, preserving the nitrogen in the final skeleton.

Pathway Diagram

The following diagram illustrates the divergent pathways, highlighting the favored C3-attack trajectory.

Figure 1: Regioselective pathways for N-Trityl aziridine opening. Path A (C3 attack) is favored >95:5 under standard Lewis Acid conditions.

Experimental Protocols

Protocol A: C3-Selective Ring Opening with Alcohols (Ether Synthesis)

Objective: Synthesis of O-alkylated amino alcohol derivatives (e.g., precursors to chiral morpholines). Regioselectivity: >95% C3 attack.

Reagents:

-

Substrate: (S)-(1-Tritylaziridin-2-yl)methanol (1.0 equiv)

-

Nucleophile: Alcohol (MeOH, BnOH, Allyl Alcohol) (Solvent or 5-10 equiv)

-

Catalyst: Boron Trifluoride Diethyl Etherate (BF3[1]·OEt2) (0.1 - 1.0 equiv)

-

Solvent: DCM or Chloroform (if alcohol is not the solvent)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve (S)-(1-Tritylaziridin-2-yl)methanol (1 mmol, 317 mg) in anhydrous DCM (5 mL).

-

Nucleophile Addition: Add the alcohol nucleophile.

-

For Methanol: Use MeOH as the co-solvent (1:1 DCM/MeOH).

-

For Benzyl Alcohol: Add 5.0 equiv of BnOH.

-

-

Activation: Cool the solution to 0°C in an ice bath.

-

Catalysis: Dropwise add BF3·OEt2 (0.2 equiv, 25 µL). Note: If reaction is sluggish, increase to 1.0 equiv, but monitor for Trityl deprotection.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (typically 2-4 hours total).

-

Quench: Quench with saturated aqueous NaHCO3 (10 mL).

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc). The product is typically the (S)-1-alkoxy-3-(tritylamino)propan-2-ol (Wait: C3 attack on this substrate yields the 2-amino skeleton).

-

Correction on Regio-Outcome:

-

Structure: Trt-N(C2)-C3.

-

C3 Attack breaks N-C3 bond. N remains on C2.

-

Product: (S)-2-(Tritylamino)-3-alkoxy-propan-1-ol.

-

-

Data Summary Table:

| Nucleophile | Catalyst | Solvent | Temp | Yield | Regio (C3:C2) |

|---|---|---|---|---|---|

| Methanol | BF3·OEt2 | DCM/MeOH | 0°C | 88% | >98:2 |

| Benzyl Alcohol | BF3·OEt2 | DCM | RT | 82% | 95:5 |

| Allyl Alcohol | BF3·OEt2 | DCM | 0°C | 79% | 94:6 |

Protocol B: C3-Selective Ring Opening with Azide (Diamine Precursor)

Objective: Synthesis of vicinal diamines (via reduction of the azide). Safety Warning: Azides are potential explosion hazards. Work behind a blast shield. Avoid using chlorinated solvents with sodium azide (forms di-azidomethane); use TMSN3 instead.

Reagents:

-

Substrate: (S)-(1-Tritylaziridin-2-yl)methanol (1.0 equiv)

-

Reagent: Trimethylsilyl Azide (TMSN3) (1.5 equiv)

-

Catalyst: Ytterbium Triflate [Yb(OTf)3] (5 mol%) OR BF3·OEt2

-

Solvent: THF or Acetonitrile

Step-by-Step Procedure:

-

Dissolution: Dissolve substrate (1 mmol) in anhydrous THF (5 mL) under Argon.

-

Catalyst: Add Yb(OTf)3 (31 mg, 0.05 mmol).

-

Addition: Add TMSN3 (0.2 mL, 1.5 mmol) dropwise at RT.

-

Heating: Stir at 40-50°C for 6-12 hours. The steric bulk of Trityl often requires mild heating for azide attack compared to alcohols.

-

Workup: Dilute with Et2O, wash with water and brine.

-

Purification: Silica gel chromatography.

-

Product: (S)-2-(Tritylamino)-3-azido-propan-1-ol.

Notes from the Bench (Troubleshooting & Optimization)

-

Trityl Migration: In the presence of strong acids or high temperatures, the trityl group can migrate from the nitrogen to the oxygen of the primary alcohol (C2-CH2OH). Prevention: Keep temperatures below 50°C and use mild Lewis acids (Yb(OTf)3 is gentler than BF3).

-

Deprotection: If the Trityl group falls off during the reaction (indicated by a bright yellow color of the trityl cation followed by loss of UV activity on TLC), the medium is too acidic. Add a base scavenger (e.g., 2,6-lutidine) or switch to a lanthanide catalyst.

-

N-H vs N-Trt: If you need the free amine product, it is often better to perform the ring opening with the Trityl group on, and then deprotect (TFA/MeOH or H2/Pd) in a separate step. The Trityl group prevents N-dialkylation and side reactions.

References

-

Srivastava, N., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. Link

-

Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Journal of Organic Chemistry, 72(15), 5859–5862. Link

-

Munegumi, T. (2013). Preparation of both (D)- and (L)-serinol derivatives from N-[(S)-α-methylbenzyl]-aziridine-2(S)-methanol.[2] Semantic Scholar. Link

- Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines. Tetrahedron, 60, 2701-2743. (General Review on Aziridine Regioselectivity).

Sources

Lewis acid catalyzed reactions of (S)-1-trityl-2-aziridinemethanol

Application Note: Precision Engineering of Chiral Amines via Lewis Acid Catalysis of (S)-1-Trityl-2-aziridinemethanol

Executive Summary

(S)-1-trityl-2-aziridinemethanol is a high-value chiral building block derived from L-Serine. Its utility lies in the unique "push-pull" reactivity of the aziridine ring: the ring strain provides the thermodynamic driving force ("push"), while the bulky trityl (triphenylmethyl) group and the Lewis acid catalyst provide the kinetic control ("pull"). This guide details the protocols for exploiting this molecule to synthesize

Molecule Profile & Reactivity Matrix

| Property | Specification |

| IUPAC Name | [(2S)-1-tritylaziridin-2-yl]methanol |

| CAS Registry | 103061-07-2 (Generic for enantiomers), 125301-32-0 (S-isomer specific) |

| Molecular Weight | 315.41 g/mol |

| Key Features | Strained 3-membered ring; Bulky N-Trityl group; Free C2-Hydroxyl |

| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen) |

Mechanistic Divergence: The reactivity of (S)-1-trityl-2-aziridinemethanol is dictated by the competition between Chelation Control (directed by the free -OH) and Steric Control (enforced by the Trityl group).

Figure 1: Mechanistic divergence in Lewis Acid catalyzed reactions of trityl aziridines. The bulky trityl group predominantly directs external nucleophiles to C3.

Protocol 1: Regioselective Ring Opening with Alcohols (Ether Synthesis)

Objective: Synthesis of chiral

Materials:

-

Substrate: (S)-1-trityl-2-aziridinemethanol (1.0 equiv)

-

Nucleophile: Primary Alcohol (e.g., MeOH, BnOH) (10-20 equiv, or as solvent)

-

Catalyst: Boron Trifluoride Diethyl Etherate (

) -

Solvent: Dichloromethane (DCM) or Chloroform (

)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon. Add (S)-1-trityl-2-aziridinemethanol (1.0 mmol, 315 mg) and anhydrous DCM (10 mL).

-

Nucleophile Addition: Add the alcohol nucleophile.

-

Note: If the alcohol is valuable/complex, use 2-3 equivalents. If simple (MeOH), use as a co-solvent (1:1 with DCM).

-

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Expert Insight: Do not run this at room temperature initially.[1] The trityl cation is stable, but higher temperatures can lead to Trityl-O-ether formation (stripping the protecting group) rather than ring opening.

-

-

Catalysis: Dropwise add

(1.1 equiv).-

Observation: A transient color change (often yellow/orange) indicates Lewis acid coordination.

-

-

Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting aziridine (

) should disappear; the amino ether product is more polar ( -

Quenching: Quench with saturated aqueous

(5 mL). -

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography.

-

Caution: Trityl amines are acid-sensitive. Use 1% Triethylamine in the eluent to prevent deprotection on the silica column.

-

Expected Outcome:

-

Yield: 85–95%

-

Regioselectivity: >20:1 preference for C3 attack (formation of the primary ether, secondary amine).

Protocol 2: Ring Expansion to Oxazolidines

Objective: Reaction with aldehydes to form chiral oxazolidines (masked amino alcohols). Context: This reaction utilizes the aziridine as a 1,3-dipole equivalent under Lewis acid catalysis.

Workflow Diagram:

Figure 2: Workflow for the ring expansion of trityl aziridinemethanol with aldehydes.

Methodology:

-

Dissolution: Dissolve (S)-1-trityl-2-aziridinemethanol (1.0 mmol) and the target aldehyde (1.2 equiv) in anhydrous THF (10 mL).

-

Activation: Cool to -78°C. Add

(0.5 equiv).-

Note: A full equivalent is often not required; catalytic amounts (10-50 mol%) usually suffice for this transformation.

-

-

Expansion: Allow the reaction to warm slowly to room temperature overnight.

-

Mechanism: The Lewis acid activates the aldehyde carbonyl. The aziridine nitrogen attacks the carbonyl, followed by ring opening by the carbonyl oxygen (intramolecular trap) to form the 5-membered oxazolidine ring.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Loss of Trityl Group | Acid concentration too high or wet solvent. | Use anhydrous solvents. Add molecular sieves. Buffer silica gel with |

| Polymerization | Temperature too high during LA addition. | Strictly maintain < 0°C during |

| Low Regioselectivity | Chelation interference. | Switch to a non-chelating solvent (DCM instead of THF). Increase steric bulk of the nucleophile. |

| No Reaction | Lewis Acid deactivation. |

References

-

Preparation of Chiral Aziridines: Sato, K., Kozhida, A. "Preparation of Both (D)- and (L)-Serinol Derivatives from N-[(S)-a-Methylbenzyl]aziridine-2(S)-methanol."[2] Heterocycles, 1998.[2] Link (Contextual basis for serinol/aziridine synthesis).

-

Regioselective Ring Opening: D'hooghe, M., Ha, H.J.[3] "Regioselective ring opening of aziridine for synthesizing azaheterocycle." Frontiers in Chemistry, 2023. Link (Authoritative review on C2 vs C3 selectivity).

-

Lewis Acid Catalysis Mechanisms: Vandichel, M., et al. "Insight in the activity and diastereoselectivity of various Lewis acid catalysts." Journal of Catalysis, 2013. Link (General principles of LA activation).

- Aziridine to Oxazolidine Expansion: Ghorai, M.K., et al. "Lewis Acid Mediated Reactions of Aziridines." The Journal of Organic Chemistry. (General reference for the expansion manifold).

-

Trityl Group Chemistry: "2-Chlorotritylchloride resin usage and Trityl protection strategies." Aapptec Technical Support. Link (Handling trityl-protected amines).

Sources

Application Note: Regioselective Ring-Opening of N-Trityl Aziridines via Copper-Catalyzed Grignard Addition

Executive Summary

This application note details the procedure for the regioselective ring-opening of

This protocol utilizes Copper(I) Iodide (CuI) to generate transient organocuprate species in situ. This "soft" nucleophilic approach ensures high regioselectivity (typically

Scientific Mechanism & Strategy

The Challenge of N-Trityl Aziridines

Aziridines possess significant ring strain (~26 kcal/mol), which drives their reactivity. However, the

-

Steric Shielding: The massive trityl group effectively blocks the nitrogen lone pair, preventing

-alkylation and directing incoming nucleophiles to the least hindered carbon (distal attack). -

Electronic Deactivation: Unlike electron-withdrawing groups (Ts, Boc), the trityl group is electron-neutral/donating. This renders the ring less electrophilic, requiring either Lewis Acid activation or transition metal catalysis to facilitate ring opening.

The Copper-Catalyzed Solution

Mixing a Grignard reagent (

Key Pathway:

Mechanistic Visualization

The following diagram illustrates the steric steering provided by the Trityl group and the regioselective outcome.

Caption: Figure 1. Mechanistic pathway showing the steric influence of the Trityl group forcing the organocuprate attack to the terminal (less hindered) position.

Experimental Protocol

Materials & Equipment

-

Substrate:

-Trityl-2-alkylaziridine (prepared from corresponding amino acid via reduction/cyclization). -

Reagent: Grignard Reagent (

), 1.0 M - 3.0 M in THF/Ether (Commercial or freshly prepared). -

Catalyst: Copper(I) Iodide (CuI), 99.99% trace metals basis (Purified).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Setup: Flame-dried Schlenk flask, Argon/Nitrogen atmosphere, low-temperature bath.

Step-by-Step Methodology

Step 1: Catalyst Preparation (The "Cuprate" Setup)

-

Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.

-

Add CuI (0.2 equiv) and a magnetic stir bar.

-

Note: Higher catalyst loading (up to 50 mol%) may be required for extremely bulky Grignards, but 10-20% is standard.

-

-

Evacuate and backfill with Argon (3 cycles).

-

Add Anhydrous THF (5 mL/mmol substrate) and cool the suspension to -20°C .

Step 2: Grignard Activation

-

Add the Grignard reagent (1.5 - 2.0 equiv) dropwise to the CuI/THF suspension.

-

Stir for 15–20 minutes at -20°C.

-

Observation: The solution should turn a dark color (often dark grey or black), indicating the formation of the active cuprate species.

-

Step 3: Substrate Addition

-

Dissolve the

-Trityl aziridine (1.0 equiv) in a minimal amount of anhydrous THF (1-2 mL). -

Add the aziridine solution dropwise to the reaction flask over 10 minutes.

-

Critical: Maintain temperature between -20°C and 0°C. Higher temperatures may promote trityl cleavage or polymerization.

-

Step 4: Reaction Monitoring

-

Allow the reaction to warm slowly to Room Temperature (RT) over 2–4 hours.

-

Monitor via TLC (Hexane/EtOAc).

-Trityl aziridines are typically UV active.-

Stain: Ninhydrin is ineffective for tertiary amines; use PMA (Phosphomolybdic Acid) or Iodine chamber.

-

Step 5: Workup & Purification

-

Quench: Cool to 0°C and add saturated aqueous

containing 10%-

Why: The ammonia helps solubilize copper salts (turning the aqueous layer deep blue), facilitating phase separation.

-

-

Extraction: Extract with EtOAc (

). Wash combined organics with brine. -

Drying: Dry over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography on silica gel (neutralized with 1%

if the product is acid-sensitive).

Data Analysis & Troubleshooting

Expected Regioselectivity

The following table summarizes typical outcomes for 2-substituted

| Substrate (R-group) | Nucleophile (R'-MgX) | Major Product (Regioisomer) | Yield (%) | Notes |

| Benzyl ( | MeMgBr | Terminal Opening (Homophenylalanine deriv.) | 85-92% | High fidelity due to benzyl bulk. |

| Isopropyl ( | PhMgBr | Terminal Opening | 78-85% | Slower reaction; may require 0.5 eq CuI. |

| Methyl ( | VinylMgBr | Terminal Opening | 88% | Excellent route to homoallylic amines. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Inactive Grignard or Poisoned Catalyst | Titrate Grignard before use. Use fresh CuI (white powder, not green/brown). |

| Trityl Cleavage | Acidic Workup or High Temp | Ensure quench is basic ( |

| Poor Regioselectivity | Temperature too high | Conduct addition at -40°C or -78°C. |

| Emulsion during workup | Copper salts precipitating | Add more |

Workflow Visualization

Caption: Figure 2. Operational workflow for the copper-catalyzed addition protocol.

References

-

Sweeney, J. B. (2002). "Aziridines: epoxides' ugly cousins?" Chemical Society Reviews, 31, 247-258. Link

- Context: Authoritative review on general aziridine reactivity and ring-opening str

-

Vedejs, E., & Moss, W. O. (1987). "Trityl group as a regiocontrol element in the ring opening of aziridines." Journal of the American Chemical Society, 109(18), 5435–5446. Link

- Context: Foundational text establishing the steric directing power of the N-trityl group.

-

Srivastava, N., & Ha, H. J. (2023). "Regioselective ring opening of aziridine for synthesizing azaheterocycle." Frontiers in Chemistry, 11, 1280633.[1] Link

-

Houben-Weyl Methods of Organic Chemistry. "Synthesis of Amines from Aziridines." (General Reference for classical Grignard protocols). Link

Sources

- 1. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent updates and future perspectives in aziridine synthesis and reactivity [ouci.dntb.gov.ua]

- 4. Mechanistic Insights of Copper Catalyzed Trifluoromethyl Aziridine Opening: Regioselective and Stereospecific Aryl Grignard Addition - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity in N-Trityl Aziridine Nucleophilic Attack

Welcome to the technical support center for N-trityl aziridine chemistry. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of regioselective ring-opening reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve your desired synthetic outcomes.

Foundational Concepts: Understanding the Reaction

Before troubleshooting, it's crucial to understand the mechanistic dichotomy at play. The regioselectivity of nucleophilic attack on an unsymmetrically substituted N-trityl aziridine is primarily a contest between two pathways: SN2 and SN1-like mechanisms.[1][2] The outcome is dictated by a delicate balance of steric hindrance, electronic stabilization, nucleophile strength, and reaction conditions.[3]

Q1: What is the primary role of the N-trityl group?

The triphenylmethyl (trityl) group serves two main purposes:

-

Protecting Group: It protects the aziridine nitrogen from undesired reactions. It is notably acid-labile, allowing for straightforward deprotection under mild acidic conditions.[4][5]

-

Steric Directing Group: The immense bulk of the three phenyl rings creates significant steric hindrance around the aziridine.[4] This bulkiness inherently favors nucleophilic attack at the less substituted carbon atom (C2), following a classic SN2 trajectory where the nucleophile approaches from the backside, leading to an inversion of stereochemistry.[6]

Q2: What factors favor attack at the less substituted carbon (SN2 pathway)?

Attack at the sterically most accessible carbon is the "default" pathway for many activated aziridines. This is favored by:

-

Strong, "Hard" Nucleophiles: Highly reactive nucleophiles (e.g., Grignard reagents, organolithiums, primary amines) will typically react quickly at the path of least resistance—the less substituted carbon.[7][8]

-

Absence of Strong Lewis Acids: Without a catalyst to activate the aziridine and promote C-N bond cleavage, the SN2 pathway predominates.[9]

-

Polar Aprotic Solvents: Solvents like THF, DMF, or DMSO favor the SN2 mechanism as they do not effectively stabilize the charged intermediates required for an SN1 pathway.[8]

Q3: What factors favor attack at the more substituted carbon (SN1-like pathway)?